molecular formula C10H10F5NO B3164967 [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine CAS No. 893764-75-5

[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine

Cat. No.: B3164967
CAS No.: 893764-75-5
M. Wt: 255.18 g/mol
InChI Key: OOGWLMYBYIPVKA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides , while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and compounds .

Biology: The compound is utilized in biological research to study its effects on various biological systems. It serves as a tool for understanding biochemical pathways and interactions .

Medicine: While not used directly in medicine, the compound’s derivatives and analogs are investigated for potential therapeutic applications. Research focuses on their pharmacological properties and potential as drug candidates .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function . This interaction can lead to changes in biochemical pathways, influencing various cellular processes .

Comparison with Similar Compounds

  • 2-methyl-1-(pentafluorophenoxy)propan-2-amine
  • 2-propanamine, 2-methyl-1-(pentafluorophenoxy)-

Comparison: Compared to similar compounds, [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine is unique due to its specific molecular structure and properties. Its pentafluorophenoxy group imparts distinct chemical and physical characteristics, making it valuable for specialized applications .

Properties

IUPAC Name

2-methyl-1-(2,3,4,5,6-pentafluorophenoxy)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F5NO/c1-10(2,16)3-17-9-7(14)5(12)4(11)6(13)8(9)15/h3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGWLMYBYIPVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=C(C(=C(C(=C1F)F)F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206197
Record name 2-Methyl-1-(2,3,4,5,6-pentafluorophenoxy)-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893764-75-5
Record name 2-Methyl-1-(2,3,4,5,6-pentafluorophenoxy)-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893764-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(2,3,4,5,6-pentafluorophenoxy)-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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